molecular formula C35H42N4O6 B1204129 Harderoporphyrinogen CAS No. 42607-18-1

Harderoporphyrinogen

Cat. No.: B1204129
CAS No.: 42607-18-1
M. Wt: 614.7 g/mol
InChI Key: QTGZHJUSEYHULR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Harderoporphyrinogen belongs to the class of organic compounds known as porphyrins. Porphyrins are compounds containing a fundamental skeleton of four pyrrole nuclei united through the alpha-positions by four methine groups to form a macrocyclic structure. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule.

Scientific Research Applications

Enzymatic Activity and Heme Biosynthesis

  • Enzyme Metabolism Insight : Harderoporphyrinogen-I is metabolized by avian hemolysate preparations of coproporphyrinogen oxidase to a trivinylic product. This overmetabolism supports the model of the active site of this enzyme, which is crucial for understanding heme biosynthesis (Lash et al., 2002).
  • Role in Oxidative Decarboxylation : this compound plays a role in the oxidative decarboxylation of coproporphyrinogen III by coproporphyrinogen oxidase in rat liver. This process is vital in the conversion to protoporphyrinogen IX, an essential step in heme production (Elder et al., 1978).

Insight into Coproporphyrinogen Oxidase

  • Synthesis and Metabolism Studies : A series of vinylporphyrinogens, including this compound derivatives, were synthesized to probe the enzyme coproporphyrinogen oxidase. These studies help understand the enzyme’s binding requirements and its role in heme biosynthesis (Lash et al., 2010).

Implications in Medical Conditions

  • Harderoporphyria Identification : A variant of hereditary coproporphyria, termed harderoporphyria, is characterized by intense jaundice and hemolytic anemia, with a high level of coproporphyrin and harderoporphyrin in urine and feces. Understanding this compound metabolism provides insights into this condition (Nordmann et al., 1983).

Biosynthetic and Chemical Analysis

  • Biosynthetic Pathway Evaluation : Studies involving the conversion of coproporphyrinogen-III to protoporphyrin-IX in chicken red cell haemolysates highlight the role of this compound as an intermediate. This provides valuable insights into the biosynthetic pathway of heme (Jackson et al., 1980).

Genetic Insights

  • Molecular Genetics of Harderoporphyria : The identification of mutations in the coproporphyrinogen oxidase gene in harderoporphyria patients provides critical genetic insights into this variant form of hereditary coproporphyria (Lamoril et al., 1995).

Properties

CAS No.

42607-18-1

Molecular Formula

C35H42N4O6

Molecular Weight

614.7 g/mol

IUPAC Name

3-[13,17-bis(2-carboxyethyl)-7-ethenyl-3,8,12,18-tetramethyl-1,5,6,10,14,15,20,24-octahydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C35H42N4O6/c1-6-21-17(2)25-13-26-18(3)23(8-11-34(42)43)31(37-26)16-32-24(9-12-35(44)45)20(5)28(39-32)15-30-22(7-10-33(40)41)19(4)27(38-30)14-29(21)36-25/h6,29-31,39H,1,7-16H2,2-5H3,(H,40,41)(H,42,43)(H,44,45)

InChI Key

QTGZHJUSEYHULR-UHFFFAOYSA-N

SMILES

CC1=C2CC3C(=C(C(=N3)CC4C(=C(C(=N4)CC5=NC(CC(=C1CCC(=O)O)N2)C(=C5C)CCC(=O)O)C)C=C)C)CCC(=O)O

Canonical SMILES

CC1=C2CC3C(=C(C(=N3)CC4C(=C(C(=N4)CC5=NC(CC(=C1CCC(=O)O)N2)C(=C5C)CCC(=O)O)C)C=C)C)CCC(=O)O

42607-18-1

physical_description

Solid

Synonyms

harderoporphyrinogen

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Harderoporphyrinogen
Reactant of Route 2
Harderoporphyrinogen
Reactant of Route 3
Harderoporphyrinogen
Reactant of Route 4
Harderoporphyrinogen
Reactant of Route 5
Harderoporphyrinogen
Reactant of Route 6
Harderoporphyrinogen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.